molecular formula C8H7Cl2NO2 B165919 Methyl 3-amino-2,5-dichlorobenzoate CAS No. 7286-84-2

Methyl 3-amino-2,5-dichlorobenzoate

Cat. No.: B165919
CAS No.: 7286-84-2
M. Wt: 220.05 g/mol
InChI Key: DTSSCQVCVYZGSI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,5-dichlorobenzoate: is an organic compound with the molecular formula C8H7Cl2NO2 . It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Methyl 3-amino-2,5-dichlorobenzoate, also known as Chloramben, is primarily used as a pre-emergence herbicide . Its main targets are the seedlings of annual grasses and broadleaf weeds . The compound acts by inhibiting the absorption of oxygen by mitochondria in cells, thereby killing the weeds .

Mode of Action

The compound interacts with its targets by disrupting the normal function of the mitochondria in the cells of the weeds . This disruption prevents the mitochondria from absorbing oxygen, which is essential for cellular respiration and energy production. As a result, the affected cells are unable to produce the energy needed for growth and survival, leading to the death of the weed seedlings .

Biochemical Pathways

It is known that the compound interferes with the process of cellular respiration, a critical pathway for energy production in cells . By inhibiting the absorption of oxygen by the mitochondria, the compound disrupts the electron transport chain, a key component of the cellular respiration process. This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .

Pharmacokinetics

The compound has a molecular weight of 220.05 , a melting point of 61.94°C , and a boiling point of 340.4°C . It is slightly soluble in acetonitrile, DMSO, and methanol . These properties suggest that the compound may have moderate bioavailability.

Result of Action

The primary result of the action of this compound is the death of weed seedlings . By disrupting the function of the mitochondria and inhibiting the absorption of oxygen, the compound causes energy deprivation in the cells of the weeds. This energy deprivation prevents the cells from carrying out essential processes for growth and survival, leading to the death of the weed seedlings .

Action Environment

The action of this compound is influenced by various environmental factors. It is also nontoxic to fish , suggesting that it may have a relatively low impact on non-target organisms in the environment. The compound is classified as an experimental carcinogen , indicating potential risks to human health. Therefore, appropriate safety measures should be taken when handling and applying this herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-aminobenzoate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature conditions to ensure the selective chlorination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-2,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2,5-dichlorobenzoate
  • Methyl 3-amino-4,5-dichlorobenzoate
  • Methyl 3-amino-2,4-dichlorobenzoate

Comparison: Methyl 3-amino-2,5-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications .

Properties

IUPAC Name

methyl 3-amino-2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSCQVCVYZGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041762
Record name Chloramben-methyl
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7286-84-2
Record name Chloramben methyl
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Record name Chloramben-methyl [ISO]
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Record name Chloramben methyl
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Record name Benzoic acid, 3-amino-2,5-dichloro-, methyl ester
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Record name Chloramben-methyl
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Record name methyl 3-amino-2,5-dichlorobenzoate
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Record name CHLORAMBEN-METHYL
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Synthesis routes and methods I

Procedure details

2,5-Dichloro-3-aminobenzoic acid, 206 mg (1.0 mmol), was dissolved in 4 ml of acetone, and 0.7 ml (1.4 mmol) of 2.0 M trimethylsilyl diazomethane solution in hexane was added to the solution. The mixture was stirred at room temperature for 1.5 hours. The solvent was removed by distillation to give methyl 2,5-dichloro-3-aminobenzoate.
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Synthesis routes and methods II

Procedure details

206 mg (1.0 mmol) of 2,5-Dichloro-3-aminobenzoic acid was dissolved in 4 mL of acetone. 0.7 mL (1.4 mmol) of A hexane solution of 2.0M trimethylsilyldiazomethane was added thereto and stirred at room temperature for 1.5 hours. A solvent was removed to obtain methyl 2,5-dichloro-3-aminobenzoate.
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Synthesis routes and methods III

Procedure details

3-amino-2,5-dichlorobenzoic acid (5.00 g, 24.27 mmol) was stirred in methanol (30 ml) at room temperature. Sulfuric Acid (5 ml) was added dropwise. Reaction stirred for 3 hours and was then diluted with water (30 ml) and basified using sodium hydroxide. Mixture was extracted with ethyl acetate×3. Solvent was removed to afford methyl 3-amino-2,5-dichlorobenzoate (4.20 g, 79%) as a solid.
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Synthesis routes and methods IV

Procedure details

To stirred solution of methyl 2,5-dichloro-3-nitrobenzoate (3.3 g, 13.1 mmol) in ethanol (20 mL) was added ammonium chloride (3.5 g, 64.81 mmol) dissolved in water (20 mL) and iron powder (7 g, 82.35 mmol). The reaction mixture was heated at 80° C. for 3 h. On completion, water was added to the reaction mixture and the solids removed by filtration through celite. The filtrate was extracted with ethyl acetate. The combined organic layers were washed with water, dried, and concentrated under reduced pressure to give methyl 3-amino-2,5-dichlorobenzoate (2.5 g, 66%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 3-amino-2,5-dichlorobenzoate impact soybean seedling growth compared to other herbicides?

A1: Research indicates that this compound can negatively affect the growth of soybean seedlings. A study [] found that soybean seedlings treated with this compound or α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin) showed stunted growth compared to those treated with 3-[-p-(p-chlorophenoxy)phenyl]-1,1-dimethylurea (chloroxuron) or 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (linuron). This suggests that this compound might have a stronger growth-inhibiting effect on soybean seedlings compared to chloroxuron and linuron.

Q2: Does combining this compound with insecticides influence its effect on soybean growth?

A2: Research suggests that combining this compound with certain insecticides can further impact soybean seedling vigor. One study [] observed that applying this compound in combination with O,O-diethyl S-[(ethyl-thio)methyl] phosphorodithioate (phorate) led to significantly lower seedling vigor in one of the study years compared to using either pesticide alone. This highlights the potential for combined pesticide applications to have interactive effects on soybean growth, which may require further investigation.

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